molecular formula C9H14ClN3O2 B13048285 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl

Cat. No.: B13048285
M. Wt: 231.68 g/mol
InChI Key: FILYNMKJEGFMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate HCl is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key synthetic intermediate and scaffold for the development of P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is highly expressed on immune cells such as macrophages and microglia, as well as neurons . Antagonizing this receptor has been preclinically demonstrated to modulate the release of pro-inflammatory cytokines like IL-1β, positioning it as a compelling target for a range of disorders . Consequently, this compound and its structural analogs are primarily utilized in investigative programs focused on inflammatory and neuropathic pain, rheumatoid arthritis, and neurodegenerative diseases including Parkinson's and Alzheimer's . Its well-defined heterocyclic structure, featuring a fused imidazo[1,2-a]pyrazine core, makes it a versatile building block for constructing complex molecules aimed at novel therapeutic interventions . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8;/h5,10H,2-4,6H2,1H3;1H

InChI Key

FILYNMKJEGFMFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1,2-diaminopropane to form the intermediate, which is then cyclized to produce the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in treating neurological disorders by enhancing drug efficacy and specificity. The compound has been studied for its effects on orexin receptors, which are implicated in sleep regulation and cognitive functions. Research indicates that compounds derived from this structure may aid in managing sleep disorders and cognitive dysfunctions associated with psychiatric conditions .

Case Study: Orexin Receptor Antagonism
A notable application involves its use as a non-peptide antagonist of human orexin receptors (OX1 and OX2). Studies have demonstrated that these antagonists can decrease alertness and increase REM sleep duration in animal models. This suggests potential therapeutic applications for conditions such as insomnia and PTSD .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding mechanisms. Understanding these interactions is critical for developing new therapeutic strategies targeting complex biological pathways. For instance, it has been evaluated as a ligand for Gαq-proteins, which play essential roles in various signal transduction pathways .

Research Findings
Recent studies have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into their potential roles as therapeutic agents .

Agricultural Chemistry

Formulation of Agrochemicals
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride can also be applied in agricultural chemistry. It is utilized in the formulation of agrochemicals aimed at pest control while minimizing environmental impact. The compound's unique properties allow for effective pest management solutions that are less harmful to non-target organisms .

Material Science

Development of Advanced Materials
The unique chemical structure of ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride makes it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability characteristics that this compound can provide due to its stable structure under various conditions .

Analytical Chemistry

Standardization in Analytical Techniques
In analytical chemistry, this compound serves as a standard for various techniques such as High-Performance Liquid Chromatography (HPLC). It ensures accurate measurements and quality control in laboratory settings. Its high purity levels make it an ideal candidate for use as a reference material .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The tetrahydroimidazo[1,2-a]pyrazine scaffold is highly tunable. Comparative analysis with structurally related compounds reveals critical differences:

Compound Core Structure Key Substituents Biological Relevance
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl Imidazo[1,2-a]pyrazine Ethyl ester at C3, HCl salt Gq-protein inhibition
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Imidazo[1,5-a]pyrazine Ethyl ester at C1 Intermediate for sulfamide synthesis
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine 4-Fluorophenyl at C6, ketone at C8 Antimalarial lead optimization
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine Methyl ester at C2 Antibacterial hydrazone precursor

Key Observations :

  • Ring Positioning : The imidazo[1,2-a]pyrazine scaffold (as in the target compound) shows higher affinity for GPCRs compared to imidazo[1,5-a]pyrazine derivatives, likely due to spatial compatibility with receptor binding pockets .
  • Substituent Effects : Fluorophenyl groups (e.g., in CAS 2058515-81-2) enhance antimalarial activity by improving lipophilicity and target binding , while ester groups (ethyl vs. methyl) influence metabolic stability .

Pharmacological Activity Comparison

G-Protein Modulation
  • The target compound and BIM-46174 (a dimeric derivative) are among the few cell-permeable Gaq-protein inhibitors, showing nanomolar potency in silencing Gaq signaling pathways .
  • In contrast, imidazo[1,5-a]pyrazine derivatives (e.g., CAS 951627-01-3) lack GPCR activity but serve as precursors for sulfamide-based enzyme inhibitors .
Antimicrobial Activity
  • Hydrazone derivatives of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
Antimalarial Potential
  • The target compound’s lack of fluorophenyl or ketone groups limits its antimalarial utility .

Physicochemical Properties

Property Target Compound Methyl Ester Analog (CAS 91476-81-2) Fluorophenyl Derivative (CAS 2058515-81-2)
Molecular Weight 268.14 (HCl salt) 195.14 303.29
LogP (Predicted) 1.2 0.8 2.5
Solubility High (aqueous HCl) Moderate (DMSO) Low (requires co-solvents)
Stability Stable under argon Air-sensitive Light-sensitive

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, applications in drug development, and relevant research findings.

  • Molecular Formula : C9H15Cl2N3O2
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 623564-18-1
  • IUPAC Name : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate; dihydrochloride

Pharmaceutical Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl has been identified as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to interact with biological targets effectively:

  • Neurological Disorders : The compound has been investigated for its potential in treating neurological conditions by enhancing drug specificity and efficacy .
  • Enzyme Inhibition : Research indicates that it plays a role in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing new therapeutic strategies .

The compound functions primarily through modulation of specific receptors and enzymes. Notably:

  • P2X7 Receptor Modulation : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been shown to act as modulators of the P2X7 receptor, which is involved in various physiological processes including inflammation and pain signaling .
  • Calcium Channel Blockade : Some derivatives exhibit activity as T-type calcium channel blockers, which are important for treating conditions like epilepsy and neuropathic pain .

Research Findings

Recent studies have highlighted the biological activity of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives:

StudyFindings
WO2010125101A1 Identified as P2X7 modulators; potential applications in pain management and inflammation .
MDPI Study (2019) Explored synthesis pathways and structure-activity relationships; identified key characteristics for enhancing biological activity .
ACS Journal (2020) Investigated analogs for selective inhibition of ERK pathways; potential implications for cancer therapy .

Case Study 1: Neurological Applications

In a preclinical study focusing on models of epilepsy, derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were tested for anticonvulsant activity. Results indicated that certain modifications led to improved efficacy compared to traditional treatments.

Case Study 2: Antimicrobial Activity

Another study evaluated the compound's effectiveness against specific bacterial strains. The results demonstrated significant inhibitory effects on growth rates when used in combination with other antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrogenation of imidazo[1,2-a]pyrazine precursors. For example, hydrogenation using platinum(IV) oxide under 4 bar H₂ in 2-methoxyethanol achieves a 76% yield . Key parameters include solvent choice (e.g., THF or 2-methoxyethanol), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Impurities from borane reductions (e.g., borane-THF complexes) require careful quenching with methanol and silica-free purification due to the compound’s instability on silica .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Exact Mass Spectrometry : The exact mass of the free base (C₉H₁₃N₃O₂) is 195.1008 Da, confirmed via high-resolution mass spectrometry (HRMS) .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves signals for the ethyl ester (-COOCH₂CH₃), tetrahydroimidazo ring protons, and HCl salt protons .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, while silica-free flash chromatography is recommended for intermediates .

Advanced Research Questions

Q. How do stability issues (e.g., sensitivity to oxygen or silica) impact synthetic workflows?

  • Methodological Answer : The tetrahydroimidazo ring is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Silica gel chromatography degrades the compound due to acidic sites on silica; alternatives include alumina-based columns or direct crystallization from methanol/ethyl acetate . Intermediate oils should be stored at –20°C under nitrogen to prevent decomposition .

Q. What strategies resolve contradictions in yield calculations caused by borane-derived impurities?

  • Methodological Answer : Borane-THF reductions (e.g., in THF at reflux) often produce viscous oils with residual borane adducts. Yields may exceed theoretical values due to these impurities. Quench protocols (sequential methanol addition and evaporation) followed by ¹H NMR or LC-MS analysis are critical to distinguish the target compound from borane byproducts .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Modifications at the ethyl ester or tetrahydroimidazo ring are explored for antimalarial/antibacterial activity. For example:

  • Core modifications : Replacing the ethyl ester with a trifluoromethyl group improves metabolic stability .
  • Ring substitutions : Adding fluoro or methyl groups at the 2-position (e.g., 2-methyl or 2-trifluoromethyl derivatives) enhances target binding, as seen in antimalarial imidazolopiperazines .
  • Pharmacophore mapping : Fragment-based approaches (e.g., bicyclic-to-monocyclic ring reductions) identify critical hydrogen-bonding motifs .

Q. What challenges arise in differentiating isomeric byproducts during synthesis?

  • Methodological Answer : Isomeric impurities (e.g., 5,6-dihydro vs. 7,8-dihydro forms) are resolved via:

  • 2D NMR : NOESY or COSY spectra distinguish spatial proton-proton interactions in the tetrahydro ring.
  • HPLC-MS : Chiral columns (e.g., CHIRALPAK® AD-H) separate enantiomers when asymmetric centers are introduced .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.